Thiothionyl fluoride

Isomer stability Thermodynamics Gas-phase kinetics

Procuring disulfur difluoride (S2F2) without isomer specification risks acquiring FSSF, which isomerizes to S=SF2 with a 4.7-hour half-life at room temperature-invalidating reproducibility. Thiothionyl fluoride (CAS 101947-30-2) is the thermodynamically stable branched isomer S=SF2: - ΔHf° = -401.41 kJ mol⁻¹; bp = -10.6 °C - Distinct IR fingerprint (6 fundamentals, e.g., 760.5 cm⁻¹) - Indefinite ambient stability vs. FSSF instability Supplied as a colorless gas with full characterization data for computational chemistry validation and analytical method development.

Molecular Formula F2S2
Molecular Weight 102.13 g/mol
CAS No. 101947-30-2
Cat. No. B15341338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiothionyl fluoride
CAS101947-30-2
Molecular FormulaF2S2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESFS(=S)F
InChIInChI=1S/F2S2/c1-4(2)3
InChIKeyKBYVSSUWTLBZTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiothionyl Fluoride: Procurement & Research Baseline


Thiothionyl fluoride (CAS 101947-30-2), molecular formula F2S2, is the thermodynamically stable branched isomer of disulfur difluoride, distinguished by its S=SF2 structure with Cs point group symmetry [1]. This colorless gas (molecular weight 102.127 g/mol) exists as one of two isomeric forms of S2F2, the other being the linear chain isomer difluorodisulfane (FSSF) [2]. Unlike its unstable FSSF counterpart, thiothionyl fluoride is the predominant species formed upon spontaneous isomerization under ambient conditions, a fundamental property that dictates its handling, storage, and suitability for applications requiring a consistent, well-characterized sulfur fluoride species [3].

Thiothionyl Fluoride vs. FSSF: Procurement Distinction


Although thiothionyl fluoride (S=SF2) and difluorodisulfane (FSSF) share the identical molecular formula S2F2 and are often both listed under the generic name 'disulfur difluoride,' these isomers exhibit fundamentally different stability profiles, physical properties, and chemical behaviors that preclude their interchangeable use in research or industrial applications [1]. Difluorodisulfane (FSSF) undergoes spontaneous, first-order isomerization to thiothionyl fluoride (S=SF2) at room temperature with a maximum observed half-life of only 4.7 hours at 21.8 ± 0.3 °C, a process catalyzed by trace HF or BF3 [2]. Consequently, any procurement specification that fails to explicitly differentiate between these isomers risks acquiring material of indeterminate composition, variable reactivity, or one that evolves in situ to a different species entirely—potentially invalidating experimental reproducibility and compromising downstream synthetic outcomes [3].

Thiothionyl Fluoride: Comparative Evidence


Thermodynamic Stability: SSF2 vs. FSSF

Difluorodisulfane (FSSF) spontaneously isomerizes to thiothionyl fluoride (SSF2) at room temperature, with the largest observed first-order half-life for the FSSF gas being 4.7 hours at 21.8 ± 0.3 °C, whereas SSF2 remains stable indefinitely under identical conditions [1]. This isomerization is further catalyzed by trace hydrogen fluoride (HF) and boron trifluoride (BF3), accelerating the conversion to SSF2 [2]. DFT calculations confirm SSF2 is the thermodynamically more stable isomer with a lower ground-state energy [3].

Isomer stability Thermodynamics Gas-phase kinetics

Molecular Geometry: S=SF2 vs. FSSF

Thiothionyl fluoride (S=SF2) adopts a trigonal pyramidal geometry with Cs point group symmetry, characterized by a distinct S=S double bond. The S−S bond distance in SSF2 is 186 pm, the S−F bond distance is 160 pm, and the ∠SSF angle is 108° [1]. In contrast, difluorodisulfane (FSSF) exhibits a linear F−S−S−F chain structure with C2 symmetry, featuring an S−S bond length of 189 pm, S−F bond length of 164 pm, and ∠SSF angle of 108° [2]. The shorter S−S bond (186 pm vs. 189 pm) and shorter S−F bond (160 pm vs. 164 pm) in SSF2 reflect enhanced bond order and greater electron density localization associated with the S=S double bond character [3].

Molecular structure Bond lengths Spectroscopy

IR Vibrational Fingerprint: SSF2 Identification

The infrared spectrum of gaseous thiothionyl fluoride (SSF2) provides a definitive spectroscopic fingerprint that enables unambiguous identification and differentiation from its isomer FSSF. The assigned fundamental vibrational modes for SSF2 are: A' symmetry modes at v1 = 760.5 ± 0.2 cm⁻¹, v2 = 718.5 ± 0.2 cm⁻¹, v3 = 411.2 ± 0.4 cm⁻¹, and v4 = 364.1 ± 0.3 cm⁻¹; and A" symmetry modes at v5 = 692.3 ± 0.8 cm⁻¹ and v6 = 337.6 ± 0.4 cm⁻¹ [1]. In comparison, the FSSF isomer exhibits a distinctly different vibrational pattern consistent with its linear F−S−S−F chain structure, particularly in the S−S and S−F stretching regions [2]. Computational studies using G2, G3, and CBS-QB3 methods have validated these assignments and provided harmonic frequency comparisons between the two isomers [3].

Infrared spectroscopy Vibrational analysis Analytical chemistry

Boiling Point Comparison: S=SF2 vs. FSSF

Thiothionyl fluoride (S=SF2) exhibits a boiling point of −10.6 °C and a melting point of −164.6 °C [1]. This boiling point differs markedly from its isomer difluorodisulfane (FSSF), which boils at 15 °C and melts at −133 °C [2]. The 25.6 °C difference in boiling points between the two S2F2 isomers enables their separation by fractional distillation at low temperatures. As a point of broader class comparison, thionyl fluoride (SOF2)—a related sulfur(IV) fluoride containing oxygen—exhibits a boiling point of −43.8 °C [3]. Mixture studies have demonstrated that SSF2 and SF4 form an azeotropic system with excess SF4, whereas FSSF and SSF2 behave ideally on boiling, further emphasizing the distinct phase behavior of the SSF2 isomer [4].

Physical properties Phase behavior Distillation

Enthalpy of Formation: SSF2 vs. FSSF

High-level computational studies using G2 theory, G3 theory, and complete basis set (CBS-QB3) methods have determined the optimized geometries, vibrational frequencies, and heats of formation for both S2F2 isomers [1]. These calculations consistently demonstrate that thiothionyl fluoride (SSF2) possesses a lower enthalpy of formation relative to difluorodisulfane (FSSF), corroborating the experimental observation that FSSF spontaneously isomerizes to SSF2 [2]. The NIST CCCBDB reports an experimental enthalpy of formation at 298.15 K for thiothionyl fluoride (SSF2) of −401.41 kJ mol⁻¹ [3]. While direct experimental Hf° data for FSSF are not reported in the same database due to its instability, the computational studies indicate SSF2 is the thermodynamically favored isomer by a measurable energy gap [4].

Thermochemistry Computational chemistry Isomer energetics

Ionization Energy: SSF2

The NIST CCCBDB reports an experimental ionization energy for thiothionyl fluoride (SSF2) of 10.410 ± 0.020 eV [1]. This property reflects the energy required to remove an electron from the highest occupied molecular orbital of the SSF2 molecule, a value determined by its unique electronic structure featuring a central sulfur atom in the +4 oxidation state with an S=S double bond [2]. While ionization energy data for the FSSF isomer in the same curated experimental database are limited due to its instability, the value for SSF2 provides a well-defined benchmark for identification via electron-impact mass spectrometry or photoelectron spectroscopy [3].

Ionization energy Mass spectrometry Electronic structure

Thiothionyl Fluoride Application Scenarios


Spectroscopy and Computational Benchmarking

Thiothionyl fluoride's well-characterized vibrational spectrum—with precisely assigned IR fundamentals at v1=760.5±0.2 cm⁻¹, v2=718.5±0.2 cm⁻¹, v3=411.2±0.4 cm⁻¹, v4=364.1±0.3 cm⁻¹, v5=692.3±0.8 cm⁻¹, and v6=337.6±0.4 cm⁻¹ [1]—establishes it as a reliable molecular benchmark for testing computational chemistry methods. Combined with its experimentally determined enthalpy of formation (−401.41 kJ mol⁻¹) and ionization energy (10.410±0.020 eV) [2], SSF2 provides a well-defined, thermodynamically stable sulfur(IV) fluoride system for validating density functional theory (DFT) and ab initio methods, in contrast to the unstable FSSF isomer that cannot be maintained in a pure state for such studies [3].

Sulfur-Fluorine Chemistry Precursor

The thermodynamic stability of thiothionyl fluoride (ΔHf° = −401.41 kJ mol⁻¹) relative to its FSSF isomer [1] makes SSF2 the preferred precursor for investigations requiring a stable, well-defined S(IV) fluoride species. Its distinct S=SF2 bonding arrangement (S−S bond = 186 pm, S−F bond = 160 pm) [2] and characteristic vibrational signature [3] enable precise monitoring of reaction progress and product formation via IR spectroscopy. Unlike FSSF, which undergoes spontaneous isomerization with a half-life of only 4.7 hours at room temperature [4], SSF2 can be stored and handled without compositional drift, ensuring reproducibility in synthetic and mechanistic studies.

Analytical Method Development & QC Reference

The combination of a unique IR vibrational fingerprint [1], a precisely defined boiling point (−10.6 °C) [2], and a reliable ionization energy (10.410 eV) [3] positions thiothionyl fluoride as an excellent reference compound for developing and calibrating analytical methods for volatile sulfur fluorides. Its 25.6 °C boiling point separation from FSSF (bp = 15 °C) [4] provides a clear physical parameter for verifying isomer purity, while its ideal boiling behavior in mixtures with FSSF and SF3SF [5] facilitates method validation for gas-phase separation and detection techniques. This contrasts sharply with the unstable FSSF isomer, which cannot serve as a reliable analytical reference due to its continuous compositional evolution during handling and measurement [6].

Lower Sulfur Fluoride Synthetic Intermediate

Thiothionyl fluoride can be reliably prepared via reaction of disulfur dichloride with potassium fluoride at approximately 150 °C or with mercury(II) fluoride at 20 °C [1]. Its formation also occurs spontaneously from FSSF upon contact with alkali metal fluorides [2], providing a synthetic pathway to the thermodynamically stable isomer. The ability to generate SSF2 from multiple routes, coupled with its indefinite ambient stability (versus FSSF's 4.7-hour half-life) [3], makes it the logical synthetic target for exploring the reactivity landscape of lower sulfur fluorides, including studies of its chemical reactions with AgF2, Cl2, BCl3, S2Cl2, acetone, benzoic acid, and various surfaces as documented in the primary literature [4].

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